molecular formula C17H16ClN3OS B11458254 (1S)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine

(1S)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine

Cat. No.: B11458254
M. Wt: 345.8 g/mol
InChI Key: RTGUCRXOIDMIDB-HNNXBMFYSA-N
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Description

1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a phenylethanamine moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and other reagents.

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine to form the corresponding hydrazide.

    Cyclization: The hydrazide undergoes cyclization to form the 1,3,4-oxadiazole ring.

    Sulfonation: The oxadiazole is then sulfonated to introduce the sulfanyl group.

    Final Coupling: The final step involves coupling the oxadiazole derivative with phenylethanamine to form the target compound.

Chemical Reactions Analysis

1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE can be compared with other similar compounds, such as:

The uniqueness of 1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16ClN3OS

Molecular Weight

345.8 g/mol

IUPAC Name

(1S)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-2-phenylethanamine

InChI

InChI=1S/C17H16ClN3OS/c18-14-8-6-13(7-9-14)11-23-17-21-20-16(22-17)15(19)10-12-4-2-1-3-5-12/h1-9,15H,10-11,19H2/t15-/m0/s1

InChI Key

RTGUCRXOIDMIDB-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C2=NN=C(O2)SCC3=CC=C(C=C3)Cl)N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NN=C(O2)SCC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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